2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride
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Overview
Description
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C7H12N42HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride typically involves the reaction of cyclopropylamine with 1H-1,2,4-triazole-5-carboxylic acid, followed by reduction and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted triazole derivatives.
Scientific Research Applications
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride can be compared with other triazole derivatives, such as:
2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline: This compound has a similar triazole ring but with a different substitution pattern, leading to distinct chemical and biological properties.
1-(2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide: This compound combines the triazole ring with other functional groups, resulting in unique pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-4-3-6-9-7(11-10-6)5-1-2-5;;/h5H,1-4,8H2,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJCMDMJZOTASR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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